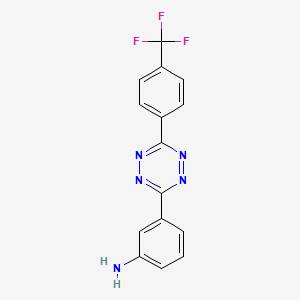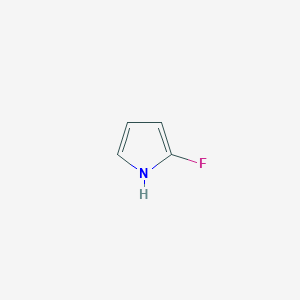
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazine ring and an aniline group. This compound is notable for its unique structure, which combines the properties of trifluoromethyl, tetrazine, and aniline groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline typically involves multiple steps, including nitration, reduction, and coupling reactions. One common method involves the nitration of a precursor compound, followed by reduction to form the corresponding amine. This amine is then coupled with a tetrazine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in understanding enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the tetrazine ring can participate in various biochemical reactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but lacks the tetrazine ring.
4-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.
Fluorinated Quinolines: Compounds with fluorine atoms incorporated into quinoline structures, used in various applications .
Uniqueness
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline is unique due to the combination of trifluoromethyl, tetrazine, and aniline groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for specialized applications .
Properties
Molecular Formula |
C15H10F3N5 |
|---|---|
Molecular Weight |
317.27 g/mol |
IUPAC Name |
3-[6-[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-3-yl]aniline |
InChI |
InChI=1S/C15H10F3N5/c16-15(17,18)11-6-4-9(5-7-11)13-20-22-14(23-21-13)10-2-1-3-12(19)8-10/h1-8H,19H2 |
InChI Key |
NVTSXYMJPRSDDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)




![Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12949301.png)


![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12949310.png)
![6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12949315.png)


![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)

